(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC18036486
Molecular Formula: C8H7BClFO4
Molecular Weight: 232.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BClFO4 |
|---|---|
| Molecular Weight | 232.40 g/mol |
| IUPAC Name | (5-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3 |
| Standard InChI Key | QCYNUCBSIDCZPL-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C=C1F)C(=O)OC)Cl)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with chlorine at position 5, fluorine at position 2, and a methoxycarbonyl group at position 4. The boronic acid moiety (–B(OH)₂) is attached to the aromatic ring, enabling participation in transition-metal-catalyzed reactions. Its IUPAC name, (5-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid, reflects this substitution pattern.
Table 1: Physicochemical Properties of (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇BClFO₄ | |
| Molecular Weight | 232.40 g/mol | |
| Canonical SMILES | B(C1=CC(=C(C=C1F)C(=O)OC)Cl)(O)O | |
| InChI Key | QCYNUCBSIDCZPL-UHFFFAOYSA-N | |
| Hazard Statements | H302, H315, H319 |
The presence of electron-withdrawing groups (chlorine, fluorine, and methoxycarbonyl) enhances the electrophilicity of the boron center, facilitating nucleophilic reactions .
Synthesis and Reactivity
Synthetic Routes
The compound can be synthesized via sequential functionalization of a phenylboronic acid precursor. A representative approach involves:
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Borylation: Reaction of a halogenated benzene derivative with a boron source (e.g., bis(pinacolato)diboron) via Miyaura borylation .
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Esterification: Introduction of the methoxycarbonyl group using methyl chloroformate under basic conditions.
A documented protocol for a related compound, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, employs palladium catalysis (Pd(dppf)Cl₂·DCM) and potassium acetate in 1,4-dioxane at 90°C . Adapting this method could yield the target compound after hydrolysis of the boronate ester.
Table 2: Key Reaction Conditions for Boronate Ester Synthesis
| Reagent/Condition | Role | Example from Literature |
|---|---|---|
| Bis(pinacolato)diboron | Boron source | |
| Pd(dppf)Cl₂·DCM | Catalyst | |
| KOAc | Base | |
| 1,4-Dioxane | Solvent |
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The chlorine and fluorine substituents in this compound may direct regioselectivity during coupling. For instance, in a GlaxoSmithKline study, a similar boronic acid MIDA ester underwent cross-coupling with a benzothiophene-derived boronate to yield biaryl products .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
Boronic acids are increasingly utilized in protease inhibitors (e.g., bortezomib) due to their reversible binding with catalytic serine residues. The chloro and fluoro substituents in this compound could enhance binding affinity to hydrophobic enzyme pockets, while the methoxycarbonyl group improves solubility.
Material Science
In organic electronics, boronic acids serve as intermediates for conjugated polymers. The electron-deficient aromatic system in this compound may facilitate charge transport in thin-film transistors.
Future Research Directions
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Synthetic Optimization: Develop room-temperature borylation protocols to reduce energy consumption.
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Biological Screening: Evaluate anticancer or antimicrobial activity in vitro.
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Stability Studies: Investigate degradation pathways under physiological conditions.
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